

Introduction: The Strategic Value of a Constrained Scaffold

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Compound of Interest

Compound Name: 2-(Cyclopropylamino)acetic acid

Cat. No.: B178280

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In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both novel chemical space and improved pharmaceutical properties is relentless. Among the myriad of building blocks available to the medicinal chemist, **2-(cyclopropylamino)acetic acid**, a non-proteinogenic amino acid, has emerged as a particularly valuable synthon.^{[1][2]} It is a derivative of glycine where a cyclopropyl group is attached to the nitrogen atom. The significance of this molecule lies not in its inherent biological activity, but in the profound and advantageous properties conferred by the cyclopropyl moiety.

The cyclopropane ring, the smallest of the cycloalkanes, is more than a simple aliphatic linker. Its unique stereoelectronic properties are strategically exploited to overcome common challenges in drug development.^{[2][3]}

- **Conformational Rigidity:** The inherent strain of the three-membered ring significantly restricts the rotational freedom of the molecule. This "conformational locking" can pre-organize a drug candidate into its bioactive conformation, enhancing its binding affinity and selectivity for the intended biological target, thereby minimizing off-target effects.^[2]
- **Metabolic Stability:** Cyclopropyl groups are notably resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.^[4] The high C-H bond dissociation energy makes the initial hydrogen abstraction step, which is often the first step in metabolic degradation, energetically unfavorable.^[4] This resistance to degradation can lead to a longer in vivo half-life, potentially allowing for less frequent dosing and improved patient compliance.^[2]

- Improved Physicochemical Properties: The introduction of a cyclopropyl ring can favorably modulate a compound's properties by enhancing potency, increasing brain permeability, and decreasing plasma clearance.[5][6] It often serves as a bioisosteric replacement for a gem-dimethyl group or a vinyl group, offering similar spatial arrangement with superior metabolic stability.[7]

This guide provides a comprehensive overview of **2-(cyclopropylamino)acetic acid**, detailing its properties, synthesis, and pivotal applications in medicinal chemistry for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for ensuring laboratory safety.

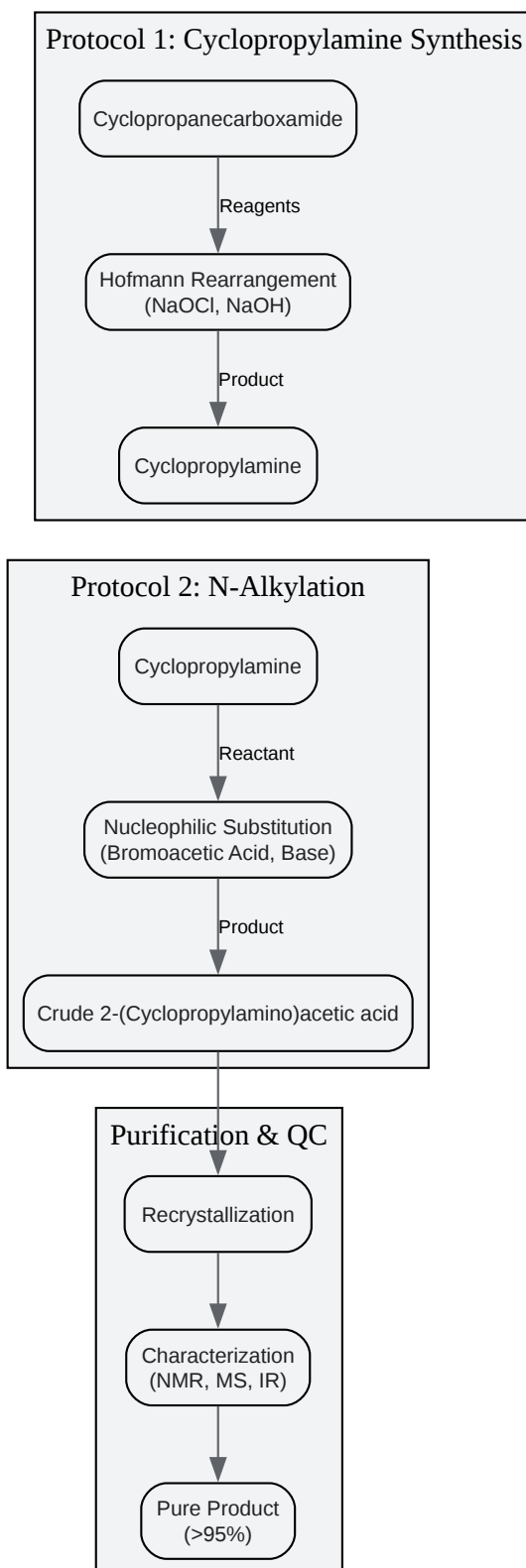
Property	Value	Source
IUPAC Name	2-(cyclopropylamino)acetic acid	[8]
Synonyms	N-cyclopropylglycine, Cyclopropylglycine	[8]
CAS Number	10294-18-5	[8]
Molecular Formula	C ₅ H ₉ NO ₂	[8]
Molecular Weight	115.13 g/mol	[8]
Appearance	White to off-white crystalline powder	[9]
Solubility	Freely soluble in water, slightly soluble in alcohols	[9]

GHS Hazard Statements: According to notifications provided to the European Chemicals Agency (ECHA), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed.

Synthesis Protocols: From Precursor to Final Product

The synthesis of **2-(cyclopropylamino)acetic acid** is typically achieved through a two-stage process: the preparation of the key precursor, cyclopropylamine, followed by its reaction with a suitable acetic acid derivative. The protocols described below are designed to be self-validating, incorporating steps for purification and characterization to ensure the integrity of the final product.

Workflow for the Synthesis of 2-(Cyclopropylamino)acetic acid



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Caption: Overall workflow for the synthesis of **2-(cyclopropylamino)acetic acid**.

Protocol 1: Synthesis of Cyclopropylamine via Hofmann Rearrangement

This protocol details the synthesis of the essential precursor, cyclopropylamine, from cyclopropanecarboxamide. The Hofmann rearrangement is a reliable method for converting a primary amide into a primary amine with one fewer carbon atom.[\[10\]](#)

Materials:

- Cyclopropanecarboxamide
- Sodium hydroxide (NaOH)
- Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, ~10-15%)
- Distilled water
- Ice bath
- Round-bottom flask equipped with a magnetic stirrer and dropping funnel
- Distillation apparatus

Procedure:

- Preparation of Reagents: Prepare an aqueous solution of sodium hydroxide. Separately, cool the sodium hypochlorite solution in an ice bath.
- Reaction Setup: In a round-bottom flask, dissolve cyclopropanecarboxamide in a cold aqueous solution of sodium hydroxide. The flask should be placed in an ice bath to maintain a temperature of 0-5°C.
 - Causality: The reaction is highly exothermic. Low temperature is crucial to control the reaction rate, prevent side reactions, and ensure the stability of the intermediate N-chloroamide.
- Addition of Hypochlorite: Slowly add the chilled sodium hypochlorite solution dropwise to the stirred amide solution, ensuring the temperature does not rise above 5°C.[\[11\]](#)

- Aging: After the addition is complete, allow the mixture to stir in the ice bath for approximately 1-2 hours to ensure the complete formation of the chlorinated intermediate.
[\[10\]](#)
- Rearrangement and Distillation: Remove the ice bath and slowly heat the reaction mixture. The chlorinated intermediate will rearrange to form an isocyanate, which is then hydrolyzed to cyclopropylamine.
- Product Collection: The low-boiling cyclopropylamine (boiling point: $\sim 50^{\circ}\text{C}$) will distill off.[\[12\]](#) Collect the distillate, which will be an aqueous solution of cyclopropylamine.
 - Self-Validation: The identity of the cyclopropylamine can be confirmed by GC-MS analysis or by converting a small aliquot to a known derivative for melting point determination. The concentration of the aqueous solution can be determined by titration.

Protocol 2: Synthesis of 2-(Cyclopropylamino)acetic acid

This protocol describes the N-alkylation of cyclopropylamine with bromoacetic acid to yield the final product. This is a standard nucleophilic substitution reaction.

Materials:

- Aqueous cyclopropylamine solution (from Protocol 1)
- Bromoacetic acid
- Sodium carbonate (Na_2CO_3) or another suitable base
- Acetone
- Distilled water
- pH meter or pH paper
- Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

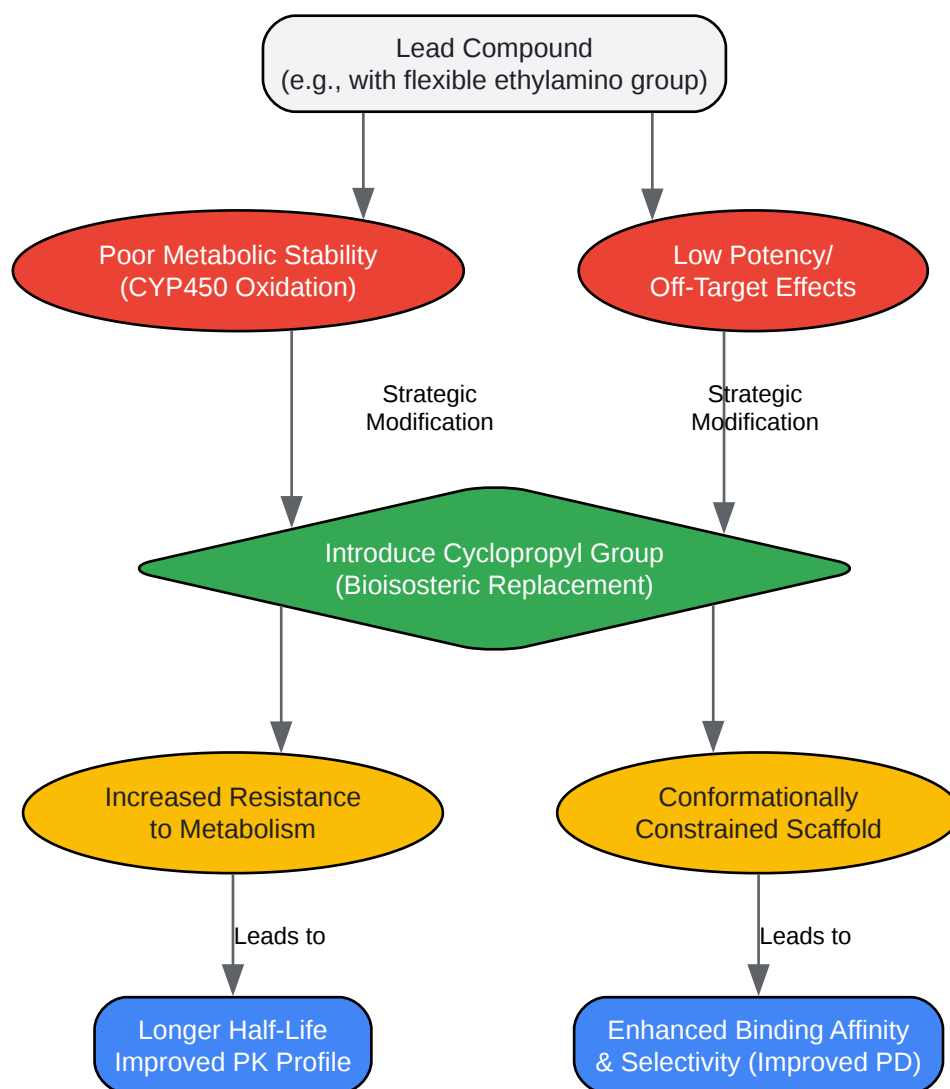
- **Reaction Setup:** In a round-bottom flask, dissolve bromoacetic acid in water.
- **Base Addition:** Slowly add a solution of sodium carbonate in water to the bromoacetic acid solution until the pH is neutral to slightly basic (pH 7-8).
 - **Causality:** The base deprotonates the carboxylic acid to form the more soluble carboxylate salt and will neutralize the HBr formed during the reaction.
- **Nucleophilic Addition:** Add the aqueous cyclopropylamine solution to the flask. A molar excess of cyclopropylamine is often used to drive the reaction to completion and minimize dialkylation.
- **Reaction:** Gently heat the mixture to reflux (or maintain at a controlled temperature, e.g., 50-60°C) for several hours (e.g., 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup and Isolation:**
 - Cool the reaction mixture to room temperature.
 - Carefully acidify the solution with dilute HCl to a pH of approximately 3-4. The product, being an amino acid, is least soluble at its isoelectric point.
 - Cool the solution in an ice bath to precipitate the crude product.
 - Collect the solid by vacuum filtration and wash with a small amount of cold water.
- **Purification:**
 - Recrystallize the crude solid from a suitable solvent system, such as a water/ethanol or water/acetone mixture, to obtain the pure **2-(cyclopropylamino)acetic acid**.
 - Dry the purified crystals under vacuum.
- **Characterization (Self-Validation):**
 - ^1H NMR & ^{13}C NMR: Confirm the chemical structure and assess purity.

- Mass Spectrometry (MS): Verify the molecular weight of the compound (115.13 g/mol).
- Infrared (IR) Spectroscopy: Confirm the presence of key functional groups (N-H, C=O, O-H).
- Melting Point: Compare with the literature value as a measure of purity.

Applications and Strategic Insights in Drug Design

The utility of **2-(cyclopropylamino)acetic acid** and related cyclopropyl-containing fragments is well-documented across numerous therapeutic areas.

Conceptual Role of the Cyclopropyl Moiety in Drug Design



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Caption: Strategic benefits of incorporating a cyclopropyl group in drug design.

Case Studies and Therapeutic Areas

- **Antiviral and Anticancer Agents:** The cyclopropylamine moiety is a key structural feature in various therapeutic agents.[12] For example, cyclopropyl groups are present in FDA-approved drugs for treating HIV/AIDS and Hepatitis C.[3] Their ability to enhance metabolic stability is particularly valuable in chronic therapies.
- **Agrochemicals:** Beyond pharmaceuticals, cyclopropylamine is an important intermediate in the synthesis of herbicides and pesticides.[10][12] For example, it is a precursor to cyromazine, an ectoparasiticide.[10]

- Respiratory Diseases: While not **2-(cyclopropylamino)acetic acid** itself, the closely related derivative 2-[1-(mercaptomethyl)cyclopropyl]acetic acid is a known intermediate in the synthesis of Montelukast.[13] Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma. This highlights the utility of the cyclopropyl acetic acid core in developing inhibitors for inflammatory pathways.[14]
- Central Nervous System (CNS) Disorders: The cyclopropylamine structure is integral to certain Monoamine Oxidase Inhibitors (MAOIs) used as antidepressants.[12] The rigid nature of the ring helps orient the molecule correctly within the enzyme's active site.

Conclusion

2-(Cyclopropylamino)acetic acid is far more than a simple amino acid derivative; it is a strategic tool in the medicinal chemist's arsenal. Its defining feature, the cyclopropyl ring, provides a powerful method for instilling conformational rigidity and metabolic stability into drug candidates.[2][4] By understanding the unique properties of this scaffold and mastering its synthesis, researchers can effectively address common liabilities in drug discovery, such as poor pharmacokinetics and low potency. The detailed protocols and conceptual frameworks provided herein serve as a practical guide for leveraging this versatile building block to engineer the next generation of safer and more effective therapeutics.

References

- 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applic
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Google AI Test Kitchen.
- Acetic acid (medical use). Wikipedia.
- New, simple and accessible method creates potency-increasing structure in drugs.
- How to prepare Cyclopropylamine?. Guidechem.
- Buy 2-(1-Cyclopropylcyclohexyl)acetic acid. EvitaChem.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Cyclopropyl acetic acid. CymitQuimica.
- **2-(Cyclopropylamino)acetic acid**.
- Process for the manufacture of cyclopropylamine.
- Metabolism of cyclopropyl groups. Hypha Discovery Blog.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Synthesis of trans-2-Substituted-Cyclopropylamines

- Synthesis of cyclopropylacetylene.
- Synthesis of 2-acetyl noviosamine derivatives by hydrogenolytic cleavage of a spirocyclopropane.
- The Cyclopropyl Group in Medicinal Chemistry.
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Deriv
- 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid. ChemicalBook.
- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
- Design, Synthesis, and Antimicrobial Activity of Amide Deriv
- 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7)

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Sources

- 1. nbinnno.com [nbinnno.com]
- 2. nbinnno.com [nbinnno.com]
- 3. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Cyclopropylamino)acetic acid | C₅H₉NO₂ | CID 21197388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. srinichem.com [srinichem.com]
- 10. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]

- 12. longdom.org [longdom.org]
- 13. 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid | 162515-68-6 [chemicalbook.com]
- 14. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
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